molecular formula C17H17BrOS B2538264 3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one CAS No. 882749-47-5

3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one

Cat. No.: B2538264
CAS No.: 882749-47-5
M. Wt: 349.29
InChI Key: OPORUYMEMFEWCD-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one is an organic compound with the molecular formula C17H17BrOS. It is a member of the sulfanyl ketone family, characterized by the presence of a sulfanyl group (-S-) attached to a ketone. This compound is notable for its unique structure, which includes a bromophenyl and an ethylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one typically involves the reaction of 4-bromothiophenol with 4-ethylbenzaldehyde in the presence of a base, followed by a condensation reaction with a suitable ketone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to facilitate the formation of the carbon-sulfur bond, which is a key step in the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the bromophenyl and ethylphenyl groups can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)sulfanyl-1-(4-methylphenyl)propan-1-one
  • 3-(4-Bromophenyl)sulfanyl-1-(4-chlorophenyl)propan-1-one
  • 3-(4-Bromophenyl)sulfanyl-1-(4-fluorophenyl)propan-1-one

Uniqueness

3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets, making it a valuable compound for comparative studies in medicinal chemistry and drug design.

Properties

IUPAC Name

3-(4-bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrOS/c1-2-13-3-5-14(6-4-13)17(19)11-12-20-16-9-7-15(18)8-10-16/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPORUYMEMFEWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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